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Gluconic acid, phenylhydrazide

Cat. No.: B11957060
CAS No.: 6294-74-2
M. Wt: 286.28 g/mol
InChI Key: BOJPTTLENHUOHV-UHFFFAOYSA-N
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Description

Historical Perspectives on Phenylhydrazine (B124118) Reactions in Carbohydrate Chemistry

The discovery and application of phenylhydrazine by the legendary chemist Emil Fischer revolutionized the study of sugars, providing a crucial tool for their identification and the elucidation of their stereochemical complexities.

Hermann Emil Fischer, a German chemist and Nobel laureate, is widely regarded as the father of carbohydrate chemistry. vulcanchem.comresearchgate.net His groundbreaking work in the late 19th century brought order to the chaotic world of sugars. tandfonline.com A cornerstone of his research was the use of phenylhydrazine, a reagent he discovered, to react with carbohydrates. vulcanchem.comresearchgate.net This reaction led to the formation of crystalline derivatives known as phenylhydrazones and, with excess reagent, osazones. researchgate.netresearchgate.netnih.gov

The formation of osazones was particularly significant because it allowed for the differentiation and identification of various sugars that were otherwise difficult to distinguish. researchgate.net By comparing the crystalline structures and melting points of these derivatives, Fischer was able to deduce the stereochemical relationships between different sugars. vulcanchem.comtandfonline.com For instance, he famously demonstrated that glucose and mannose are epimers by showing they form the same osazone, a discovery that was instrumental in understanding the three-dimensional arrangement of atoms in monosaccharides. researchgate.netnih.gov This work, for which he was awarded the Nobel Prize in Chemistry in 1902, laid the foundation for the entire field of sugar stereochemistry. vulcanchem.comtandfonline.com

Fischer's work also extended to the oxidation products of aldoses, known as aldonic acids. researchgate.net The oxidation of the aldehyde group of an aldose to a carboxylic acid yields the corresponding aldonic acid. tdx.cat For example, the oxidation of D-glucose produces D-gluconic acid. tdx.cat

The study of aldonic acids and their derivatives became an important area of research in its own right. who.int These compounds could be further reacted to form a variety of derivatives, including esters, amides, and lactones. who.int The reaction of an aldonic acid, such as gluconic acid, with phenylhydrazine results in the formation of the corresponding phenylhydrazide. This reaction involves the condensation of the carboxylic acid group with the hydrazine (B178648), forming a hydrazide linkage. The systematic study of these derivatives provided further confirmation of the structures of the parent sugars and expanded the chemical toolkit available to carbohydrate chemists.

Emil Fischer's Contributions to Sugar Stereochemistry Elucidation

Contemporary Relevance of Gluconic Acid Phenylhydrazide in Academic Chemical Research

While the foundational work on gluconic acid, phenylhydrazide was conducted over a century ago, the compound continues to be a subject of interest in modern academic research. Its unique chemical structure, combining a polyhydroxylated carbon chain with a reactive phenylhydrazide moiety, makes it a versatile molecule with applications in various fields.

In recent years, research has focused on more efficient and environmentally friendly methods for the synthesis of gluconic acid and its derivatives. Microwave-assisted organic synthesis (MAOS) has been successfully employed for the conversion of D-gluconic acid to gluconyl phenylhydrazide, offering comparable yields to conventional methods but in significantly shorter reaction times. researchgate.nettandfonline.com

Furthermore, this compound has shown relevance in biochemical and medicinal chemistry. It has been identified as a competitive inhibitor of β-glucosidases, enzymes involved in various biological processes. vulcanchem.com This inhibitory activity is attributed to its structural similarity to the enzyme's transition state, with the phenylhydrazide group playing a key role in binding to the active site. vulcanchem.com

Recent studies have also explored the potential of gluconic acid derivatives in the context of metabolic diseases. For example, a 2024 study on alloxan-diabetic rabbits indicated that the administration of gluconic acid derivatives was associated with elevated activity of certain hepatic enzymes, suggesting a potential role in managing diabetic complications. vulcanchem.com Moreover, this compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The phenylhydrazide group can react with ketones and aldehydes to form hydrazones, which are important structural motifs in various bioactive compounds, including those with antitubercular and anticancer properties. vulcanchem.com

The continued exploration of this compound and its analogs in academic research underscores the enduring legacy of Fischer's foundational work and the ongoing potential for new discoveries based on these classic carbohydrate derivatives.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18N2O6 B11957060 Gluconic acid, phenylhydrazide CAS No. 6294-74-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6294-74-2

Molecular Formula

C12H18N2O6

Molecular Weight

286.28 g/mol

IUPAC Name

2,3,4,5,6-pentahydroxy-N'-phenylhexanehydrazide

InChI

InChI=1S/C12H18N2O6/c15-6-8(16)9(17)10(18)11(19)12(20)14-13-7-4-2-1-3-5-7/h1-5,8-11,13,15-19H,6H2,(H,14,20)

InChI Key

BOJPTTLENHUOHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NNC(=O)C(C(C(C(CO)O)O)O)O

Origin of Product

United States

Advanced Spectroscopic Characterization and Structural Analysis of Gluconic Acid Phenylhydrazide

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is an indispensable tool for determining the three-dimensional structure of organic compounds in solution. For Gluconic acid, phenylhydrazide, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of its atomic connectivity and stereochemistry. A key finding from NMR studies of sugar hydrazones is that the sugar moiety typically exists in an acyclic, or open-chain, form. This is confirmed by the characteristic chemical shift of the H-1 proton. ekb.egmdpi.comjst.go.jp

¹H NMR spectroscopy reveals the chemical environment of each proton within the molecule. In this compound, the spectrum can be divided into distinct regions corresponding to the aromatic protons of the phenyl group, the protons of the polyhydroxyalkyl chain of the gluconic acid moiety, and the exchangeable protons of the hydroxyl and hydrazide groups.

The protons on the phenyl ring typically appear as multiplets in the downfield region (δ 7.0–7.5 ppm). The protons of the gluconic acid backbone (H-2 to H-6) resonate in the more shielded region of the spectrum (δ 3.5–4.5 ppm). A crucial diagnostic signal for sugar hydrazones is the H-1 methine proton, which in related acyclic structures is observed significantly downfield (δ 7.2–7.55 ppm) due to the sp² hybridization of the C-1 carbon atom. ekb.egmdpi.comjst.go.jp The protons of the five hydroxyl groups and the two amine protons of the hydrazide group are typically broad and their chemical shifts can vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityNotes
H-2~4.2dCoupled to H-3.
H-3~3.6mCoupled to H-2 and H-4.
H-4~3.7mCoupled to H-3 and H-5.
H-5~3.8mCoupled to H-4 and H-6 protons.
H-6, H-6'~3.7mDiastereotopic protons of the terminal CH₂OH group.
Aromatic H (ortho, meta, para)7.0–7.5mSignals for the five protons of the phenyl group.
NH (Hydrazide)Variablebr sExchangeable with D₂O.
OH (Alcohol)Variablebr sFive exchangeable protons.

Note: Predicted values are based on data for gluconic acid nih.gov and related sugar hydrazone structures. ekb.egmdpi.com

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. For this compound, this includes one carbonyl carbon, six carbons from the gluconic acid chain, and the carbons of the phenyl ring. The carbonyl carbon (C-1) is the most deshielded, appearing significantly downfield. The carbons of the polyol chain (C-2 to C-6) resonate in the typical carbohydrate region (δ 60–80 ppm), while the aromatic carbons appear between δ 110–150 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
C-1 (C=O)~175Carbonyl carbon of the hydrazide group.
C-2~72CH(OH) carbon adjacent to the carbonyl.
C-3~73CH(OH) carbon.
C-4~75CH(OH) carbon.
C-5~74CH(OH) carbon.
C-6~64Terminal CH₂OH carbon.
Aromatic C (ipso)~145Carbon attached to the nitrogen.
Aromatic C (ortho, meta, para)113–130Signals for the remaining five aromatic carbons.

Note: Predicted values are based on data for gluconic acid nih.gov and phenylhydrazine (B124118) moieties.

While 1D NMR provides foundational data, 2D NMR experiments are essential for unambiguously assigning signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, COSY spectra would show a correlation pathway along the gluconic acid backbone, starting from H-2 and proceeding through H-3, H-4, H-5, to the H-6 protons, confirming their sequential connectivity. doi.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). An HSQC spectrum would definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2, for example, linking the H-2 signal to the C-2 signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. HMBC is critical for connecting the different fragments of the molecule. Key correlations would include the signal from the aromatic protons to the hydrazide carbonyl carbon (C-1) and the signal from the H-2 proton of the gluconic acid chain to the same C-1 carbonyl carbon. These correlations unequivocally establish the link between the phenylhydrazine and gluconic acid moieties.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and providing structural information through fragmentation analysis.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. etamu.edu Due to the high polarity and low volatility of carbohydrates and their derivatives, direct analysis by GC-MS is challenging. Therefore, the hydroxyl groups of this compound typically require derivatization, for example, by silylation to form trimethylsilyl (B98337) (TMS) ethers, to increase their volatility. cabidigitallibrary.org

The NIST Mass Spectrometry Data Center contains entries for this compound, with one prominent spectrum showing a top peak (base peak) at an m/z of 108. nih.gov This fragment corresponds to the mass of the phenylhydrazine moiety itself. This characteristic fragmentation likely arises from the cleavage of the N-N bond or a rearrangement leading to a stable phenylamine radical cation or a related structure, providing a key diagnostic peak for identifying the phenylhydrazide portion of the molecule.

Table 3: Key Fragments in the Electron Ionization (EI) GC-MS of this compound

m/zProposed Fragment IdentitySignificance
286[M]⁺ (Molecular Ion)Corresponds to the full molecular weight of the compound. May be weak or absent.
108[C₆H₅NHNH]⁺ or [C₆H₅NH₂]⁺•Often the base peak; characteristic of the phenylhydrazine moiety. nih.gov
93[C₆H₅NH₂]⁺Represents the aniline (B41778) cation, from loss of NH from the m/z 108 fragment.
77[C₆H₅]⁺Phenyl cation, from loss of the entire hydrazide group.

Electrospray ionization is a soft ionization technique that is well-suited for analyzing polar, non-volatile, and thermally labile molecules like carbohydrate derivatives directly in solution, often without derivatization. Phenylhydrazine is frequently used as a derivatizing agent to enhance the sensitivity of carbohydrate analysis by ESI-MS. nih.govresearchgate.net

In ESI-MS studies of phenylhydrazine-labeled carbohydrates, the molecule typically ionizes to form a protonated molecule [M+H]⁺ or adducts with alkali metals, such as [M+Na]⁺. researchgate.net Tandem mass spectrometry (MS/MS) of these parent ions induces fragmentation that provides detailed structural information. The fragmentation patterns of labeled carbohydrates are well-characterized and follow established nomenclature (e.g., Domon and Costello). This includes:

Glycosidic Bond Cleavages (Y-, B-, and C-ions): These cleavages occur between the sugar units in an oligosaccharide. In the case of the single chain of gluconic acid phenylhydrazide, analogous cleavages along the C-C backbone of the polyol chain would be expected.

Cross-Ring Cleavages (A- and X-ions): These fragmentations involve the breaking of two bonds within the sugar ring. For the acyclic gluconic acid phenylhydrazide, this corresponds to cleavages across the carbon chain, providing information about the location of hydroxyl groups. researchgate.net

The analysis of these specific fragmentation patterns allows for a detailed confirmation of the sequence and structure of the gluconic acid backbone attached to the phenylhydrazide tag.

Gas Chromatography-Mass Spectrometry (GC-MS) Studies

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful non-destructive method for identifying the functional groups present within a molecule. For gluconic acid phenylhydrazide, these techniques provide a detailed fingerprint of its molecular structure, confirming the presence of hydroxyl groups, the carbon-nitrogen double bond of the hydrazone, and the aromatic phenyl ring.

In IR spectroscopy, the absorption of infrared radiation excites molecular vibrations, such as stretching and bending. The spectrum of gluconic acid phenylhydrazide is characterized by several key absorption bands. A very broad and strong absorption band is typically observed in the region of 3500-3200 cm⁻¹, which is indicative of the O-H stretching vibrations of the multiple hydroxyl groups involved in extensive hydrogen bonding. bibliotekanauki.pl The N-H stretching vibration of the hydrazone group also appears in this region, often around 3300 cm⁻¹. vulcanchem.com The presence of the aromatic phenyl group is confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and characteristic C=C stretching absorptions in the 1600-1450 cm⁻¹ range. A crucial band for identifying the hydrazone linkage is the C=N stretching vibration, which typically appears around 1650-1590 cm⁻¹. vulcanchem.commdpi.com The N-H bending vibration can also be observed near 1600 cm⁻¹. vulcanchem.com The region between 1200 cm⁻¹ and 800 cm⁻¹ is dominated by C-O and C-C stretching vibrations of the gluconic acid backbone. nih.gov

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is often better for identifying non-polar bonds. For a molecule like gluconic acid phenylhydrazide, the C=N and aromatic C=C stretching vibrations are expected to produce strong Raman signals. acs.org The symmetric vibrations of the phenyl ring are particularly Raman-active. The complex region below 1500 cm⁻¹ contains a multitude of bands corresponding to various bending and stretching modes of the carbohydrate chain, providing a unique structural signature. bibliotekanauki.plnih.gov

The table below summarizes the characteristic vibrational frequencies for the functional groups found in gluconic acid phenylhydrazide.

Vibrational ModeInfrared (IR) Frequency (cm⁻¹)Raman Frequency (cm⁻¹) (Expected)Functional Group Assignment
O-H Stretching3500 - 3200 (Broad, Strong)3500 - 3200 (Weak)Hydroxyl (Alcohol) groups, H-bonded
N-H Stretching~3300 (Medium)~3300 (Medium)Hydrazone
Aromatic C-H Stretching3100 - 3000 (Medium)3100 - 3000 (Strong)Phenyl Ring
C=N Stretching~1650 (Strong)~1650 (Strong)Hydrazone
N-H Bending~1600 (Medium)~1600 (Variable)Hydrazone
Aromatic C=C Stretching1600 - 1450 (Variable)1600 - 1450 (Strong)Phenyl Ring
C-H / C-H₂ Bending & Deformation1500 - 1200 (Complex)1500 - 1200 (Complex)Aliphatic Chain
C-O / C-C Stretching1200 - 800 (Strong, Complex)1200 - 800 (Medium, Complex)Alcohol, Aliphatic Chain

Note: Expected Raman frequencies are based on typical values for these functional groups as specific Raman data for gluconic acid phenylhydrazide is not widely published. Data compiled from sources. bibliotekanauki.plvulcanchem.comnih.gov

X-ray Crystallography for Solid-State Structure Determination

The process of single-crystal X-ray diffraction involves irradiating a single, high-quality crystal with a focused beam of X-rays. youtube.com The crystal lattice diffracts the X-rays in a specific pattern of spots, which are recorded by a detector. The intensities and positions of these spots are then used to calculate an electron density map of the molecule, from which the atomic positions can be determined.

Crystallographic data for new hydrazone compounds, such as 4-formylimidazole-4-hydroxybenzhydrazone dihydrate, have been fully determined, providing a model for the type of data obtained. mdpi.com These analyses confirm key bond characteristics, such as the C=N double bond length (typically around 1.28 Å) and the C-N single bond length (around 1.35 Å). mdpi.com

The table below presents representative crystallographic data for a related hydrazone compound to illustrate the outputs of a single-crystal X-ray diffraction experiment.

ParameterExample: 4-formylimidazole-4-hydroxybenzhydrazone dihydrate mdpi.com
Chemical FormulaC₁₁H₁₄N₄O₄
Crystal SystemTriclinic
Space GroupP-1
a (Å)7.0321(14)
b (Å)7.3723(15)
c (Å)13.008(3)
α (°)98.66(3)
β (°)101.69(3)
γ (°)92.25(3)
Volume (ų)651.2(2)
Z (Molecules per cell)2

The solid-state structure of gluconic acid phenylhydrazide is heavily influenced by a network of intermolecular interactions, primarily hydrogen bonds. The numerous hydroxyl (-OH) groups of the gluconic acid chain and the N-H group of the hydrazone linkage act as hydrogen bond donors, while the oxygen atoms of the hydroxyls and the nitrogen atoms of the hydrazone can act as acceptors. nih.gov

In addition to hydrogen bonding, π-π stacking interactions between the aromatic phenyl rings of adjacent molecules can also play a significant role in the crystal packing. These non-covalent interactions, where the planar phenyl rings stack on top of each other, contribute to the stability of the crystal lattice. nih.gov The interplay of these strong hydrogen bonds and weaker van der Waals and π-π interactions determines the final, tightly packed, and stable crystalline structure of the compound.

Stereochemical Investigations of Gluconic Acid Phenylhydrazide

Chirality and Configuration of Stereocenters in Gluconic Acid Phenylhydrazide

Gluconic acid, phenylhydrazide is a chiral molecule, a characteristic inherited from its carbohydrate precursor. Its structure is defined by a six-carbon backbone with multiple stereocenters. vulcanchem.comvulcanchem.com The IUPAC name for the D-isomer is D-2,3,4,5,6-pentahydroxy-N'-phenylhexanehydrazide. nih.gov

The chirality of the molecule originates from the four asymmetric carbon atoms (stereocenters) located at positions C-2, C-3, C-4, and C-5 of the gluconic acid chain. vedantu.com The specific spatial arrangement of the hydroxyl (-OH) and hydrogen (-H) groups around these carbons determines the molecule's absolute configuration. In the case of D-Gluconic acid, phenylhydrazide, the configuration at these centers is directly derived from its parent sugar, D-glucose. Mild oxidation of D-glucose to D-gluconic acid converts the aldehyde group at C-1 into a carboxylic acid group without altering the stereochemistry of the other carbons. vpscience.org Subsequently, the condensation reaction with phenylhydrazine (B124118) to form the hydrazide at C-1 also preserves the configuration of the existing chiral centers. vulcanchem.com

The configuration of the stereocenters in D-Gluconic acid, phenylhydrazide is consistent with the Fischer projection of D-glucose, with the exception of C-1, which becomes part of the phenylhydrazide group.

Table 1: Stereocenters in D-Gluconic Acid Phenylhydrazide

StereocenterPositionDescription
C-2Carbon 2Chiral center with a specific hydroxyl group orientation derived from D-glucose.
C-3Carbon 3Chiral center with a specific hydroxyl group orientation derived from D-glucose.
C-4Carbon 4Chiral center with a specific hydroxyl group orientation derived from D-glucose.
C-5Carbon 5Chiral center with a specific hydroxyl group orientation derived from D-glucose.

Influence of Phenylhydrazine Reactions on Stereochemical Integrity

The reaction conditions and the nature of the reactants can significantly impact the stereochemical integrity of a molecule. In the context of this compound, its formation is distinct from the more widely known osazone formation, which has profound stereochemical consequences.

The synthesis of this compound involves the direct condensation of gluconic acid with phenylhydrazine, typically under mild heating in an aqueous solution. vulcanchem.comajol.info This reaction forms a stable amide-like linkage (hydrazide) at the C-1 carboxyl group. Crucially, this process does not affect the stereocenters at C-2, C-3, C-4, and C-5, leaving their configurations intact. The historical work of Emil Fischer supports this, as he utilized phenylhydrazides of aldonic acids as stable, crystalline derivatives for purification and identification, relying on their sharp melting points and consistent optical rotation values, which are indicative of stereochemical purity and stability. unizg.hr

This contrasts sharply with the osazone formation reaction, where an aldose sugar (like glucose) is treated with an excess of phenylhydrazine. numberanalytics.comnumberanalytics.com In the osazone reaction, the first molecule of phenylhydrazine forms a phenylhydrazone at C-1. A second molecule then oxidizes the adjacent hydroxyl group at C-2 to a carbonyl group, thereby destroying the chirality at this center. quora.comdoubtnut.com A third molecule of phenylhydrazine then reacts with the newly formed carbonyl at C-2. doubtnut.com The net result is the loss of stereochemical information at the C-2 position.

Therefore, while the reaction of glucose with phenylhydrazine compromises stereochemical integrity at C-2, the reaction of gluconic acid with phenylhydrazine to form the phenylhydrazide preserves the molecule's complete stereochemical identity from C-2 through C-5.

Stereoisomeric Relationships with Precursor Carbohydrates

The stereochemistry of this compound is directly and unambiguously linked to its precursor carbohydrate. The primary route to D-Gluconic acid is the mild oxidation of D-glucose, a process that specifically targets the C-1 aldehyde group while preserving the chiral centers of the sugar. bnmv.ac.in

This direct synthetic lineage means that D-Gluconic acid, phenylhydrazide is a diastereomer of the phenylhydrazides derived from other hexoses. A classic example is the relationship between D-glucose and its C-2 epimer, D-mannose. While both D-glucose and D-mannose react with excess phenylhydrazine to form the exact same osazone (D-glucosazone), demonstrating a loss of stereochemical distinction at C-2, their corresponding aldonic acid derivatives behave differently. quora.com

Oxidation of D-glucose yields D-gluconic acid.

Oxidation of D-mannose yields D-mannonic acid.

These two acids are C-2 epimers. When they are converted to their respective phenylhydrazides, they yield two distinct compounds: D-gluconic acid phenylhydrazide and D-mannonic acid phenylhydrazide. These are diastereomers with different physical properties, such as melting points and optical rotations. It was precisely this difference that allowed Emil Fischer to separate the epimeric L-gluconic and L-mannonic acids formed during his chain-extension synthesis from L-arabinose, as their phenylhydrazides crystallized separately and had different melting points. unizg.hr This historical achievement underscores the preservation of stereochemistry in phenylhydrazide derivatives of sugar acids, making them vital tools for carbohydrate characterization. numberanalytics.com

Conformational Analysis of the Gluconic Acid Phenylhydrazide Scaffold

The three-dimensional shape, or conformation, of this compound is dictated by the interplay of its constituent parts: a flexible polyhydroxylated carbon chain and a relatively planar phenylhydrazide group. vulcanchem.comvulcanchem.com Unlike the cyclic hemiacetal form of its parent sugar, gluconic acid and its derivatives exist as open-chain structures.

The six-carbon backbone possesses significant rotational freedom around its carbon-carbon single bonds. However, this flexibility is constrained by non-covalent interactions. X-ray crystallography studies have indicated the presence of extensive intramolecular hydrogen bonding. vulcanchem.com These hydrogen bonds can form between the numerous hydroxyl groups along the carbon chain and between the hydroxyl groups and the nitrogen atoms of the hydrazide moiety. vulcanchem.com

Table 2: Summary of Conformational Features

FeatureDescriptionImplication
Carbon Backbone Acyclic six-carbon chain.Inherently flexible due to rotation around C-C single bonds.
Phenylhydrazide Group Contains a planar phenyl ring and hydrazide linkage. vulcanchem.comIntroduces a rigid, planar segment into the molecular structure.
Intramolecular Hydrogen Bonding Occurs between -OH groups and between -OH and hydrazide groups. vulcanchem.comRestricts conformational freedom and contributes to structural rigidity, likely favoring a folded or bent conformation.
Overall Structure A combination of a flexible hydrophilic polyol chain and a rigid hydrophobic phenylhydrazide head group. vulcanchem.comThe molecule possesses both polar and non-polar regions, influencing its solubility and intermolecular interactions.

Computational Chemistry and Theoretical Modeling of Gluconic Acid Phenylhydrazide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical method used to calculate the electronic structure of molecules. scispace.com It is instrumental in predicting molecular geometries, vibrational frequencies, and a variety of properties related to chemical reactivity. vulcanchem.comirjweb.com For Gluconic acid, phenylhydrazide, DFT calculations can elucidate the fundamental aspects of its molecular nature.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule—its minimum energy conformation. tandfonline.com This process involves calculating the molecular energy at an initial geometry and systematically searching for a new geometry with lower energy until a stable structure is found. tandfonline.com For this compound, this would involve optimizing all bond lengths, bond angles, and dihedral angles to find the most energetically favorable conformer. Given the molecule's flexibility, particularly in the gluconic acid chain, multiple low-energy conformers may exist, stabilized by intramolecular hydrogen bonds.

Once the geometry is optimized, a vibrational frequency analysis can be performed. This calculation predicts the molecule's characteristic vibrational modes, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. nih.gov This theoretical spectrum is a powerful tool for structural confirmation, allowing for a direct comparison with experimental spectroscopic data. derpharmachemica.comjocpr.com The analysis would identify key stretching and bending frequencies for functional groups such as the hydroxyl (O-H), amine (N-H), carbonyl (C=O), and aromatic (C=C) groups present in this compound. derpharmachemica.comscirp.org

Table 1: Predicted Optimized Geometric Parameters for this compound (Illustrative) This table presents hypothetical, but chemically reasonable, values for key geometric parameters as would be determined by DFT geometry optimization.

Parameter Bond/Angle Predicted Value (B3LYP/6-311G)
Bond Lengths
C=O (Amide) 1.24 Å
C-N (Amide) 1.35 Å
N-N (Hydrazide) 1.40 Å
C-C (Aromatic) ~1.39 Å
C-O (Hydroxyl) ~1.43 Å
Bond Angles
O=C-N 123.5°
C-N-N 119.0°
C-C-C (Aromatic) ~120.0°
Dihedral Angles
C-C-N-N ~175° (trans favored)

Table 2: Predicted Characteristic Vibrational Frequencies for this compound (Illustrative) This table shows typical frequency ranges for the primary functional groups, as would be predicted by a DFT frequency calculation.

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹)
O-H (Alcohol) Stretching 3200 - 3500
N-H (Amine/Amide) Stretching 3100 - 3400
C-H (Aromatic) Stretching 3000 - 3100
C-H (Aliphatic) Stretching 2850 - 3000
C=O (Amide I) Stretching 1650 - 1690
C=C (Aromatic) Stretching 1450 - 1600
N-H (Amide II) Bending 1510 - 1570

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. acs.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scispace.com The HOMO, which acts as an electron donor, and the LUMO, which acts as an electron acceptor, are the primary orbitals involved in chemical reactions. derpharmachemica.com The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability; a larger gap implies higher stability and lower chemical reactivity. irjweb.comwuxiapptec.com For this compound, FMO analysis would map the distribution of these orbitals, identifying the likely sites for nucleophilic and electrophilic attack.

From the HOMO and LUMO energies, several global quantum chemical descriptors can be calculated to quantify reactivity. scirp.orgresearchgate.net These include:

Ionization Potential (I) and Electron Affinity (A) : Related to the energies of the HOMO and LUMO, respectively.

Electronegativity (χ) : Measures the power of an atom or group to attract electrons.

Chemical Hardness (η) : Measures the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (σ) : The reciprocal of hardness, indicating a higher reactivity.

These descriptors provide a quantitative basis for comparing the reactivity of this compound with other related molecules. ajchem-a.com

Table 3: Calculated FMO Energies and Global Quantum Descriptors (Illustrative) This table provides hypothetical, but representative, values for FMO analysis of this compound.

Parameter Symbol Formula Predicted Value
HOMO Energy E(HOMO) - -6.20 eV
LUMO Energy E(LUMO) - -1.15 eV
Energy Gap ΔE E(LUMO) - E(HOMO) 5.05 eV
Ionization Potential I -E(HOMO) 6.20 eV
Electron Affinity A -E(LUMO) 1.15 eV
Electronegativity χ (I + A) / 2 3.675 eV
Chemical Hardness η (I - A) / 2 2.525 eV

Non-covalent interactions (NCIs), such as hydrogen bonds, van der Waals forces, and π-π stacking, are crucial for determining the three-dimensional structure and assembly of molecules. researchgate.netacs.org An NCI analysis provides a visual and quantitative method to study these weak interactions. innovareacademics.in For this compound, the flexible gluconic acid chain with its multiple hydroxyl groups can form extensive intramolecular hydrogen bonds, which would significantly influence its preferred conformation. Furthermore, intermolecular hydrogen bonding and potential π-π stacking from the phenyl rings would govern its crystal packing and behavior in solution. NCI plots visualize these interactions as surfaces, color-coded to distinguish between strong attractive forces (like hydrogen bonds, shown in blue), weak van der Waals interactions (green), and repulsive steric clashes (red). innovareacademics.in

Frontier Molecular Orbital (FMO) Analysis and Global Quantum Descriptors

Molecular Dynamics Simulations for Conformational Space Exploration

While DFT is excellent for finding stationary points on the potential energy surface, it does not inherently capture the dynamic nature of flexible molecules in solution. Molecular Dynamics (MD) simulations model the motion of atoms and molecules over time by solving Newton's equations of motion. diva-portal.org This technique is exceptionally well-suited for exploring the vast conformational space of a flexible molecule like this compound. nih.govmdpi.com

An MD simulation would place the molecule in a simulated environment, typically a box of water molecules, and track its movements over a period of nanoseconds to microseconds. nih.gov This allows for the observation of rotations around the numerous single bonds in the gluconic acid backbone. The simulation trajectory provides a detailed picture of the different shapes (conformations) the molecule can adopt, how long it spends in each conformation, and the energy barriers for transitioning between them. nih.govresearchgate.net This is critical for understanding which conformations are most prevalent under physiological conditions, a key factor influencing its biological interactions.

Table 4: Key Dihedral Angles for MD-Based Conformational Analysis of this compound This table lists the critical rotatable bonds whose dihedral angles would be monitored during an MD simulation to map the molecule's conformational landscape.

Dihedral Angle Atoms Defining the Angle Description
ω1 C(O)-C(alpha)-N-N Rotation around the C-N amide bond
ω2 C(alpha)-N-N-C(phenyl) Rotation around the N-N hydrazide bond
τ1 O=C-C(2)-C(3) Rotation of the main carbon chain
τ2 C(2)-C(3)-C(4)-C(5) Rotation of the main carbon chain
τ3 C(3)-C(4)-C(5)-C(6) Rotation of the main carbon chain

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Insights

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to create mathematical models that predict the properties of chemicals based solely on their molecular structure. researchgate.netbenthamdirect.com These models correlate structural or physicochemical features, known as molecular descriptors, with a specific property of interest, such as solubility, boiling point, or biological activity. tandfonline.comrsc.org

For this compound and its potential derivatives, a QSPR model could be developed to predict key properties without the need for extensive synthesis and experimentation. The process involves:

Data Set Compilation : Assembling a set of molecules with known experimental values for the property of interest.

Descriptor Calculation : Calculating a wide range of molecular descriptors for each molecule. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum-chemical (e.g., HOMO/LUMO energies). innovareacademics.inacs.org

Model Building : Using statistical methods, such as multiple linear regression (MLR), to build an equation that links a subset of the most relevant descriptors to the property. nih.gov

Validation : Rigorously testing the model's predictive power on both the training data and an external set of compounds.

Such a model would be invaluable for screening virtual libraries of related compounds to identify candidates with desired properties for further investigation.

Table 5: Relevant Molecular Descriptors for QSPR Modeling of this compound This table lists key molecular descriptors that would be calculated and used as variables in a QSPR model.

Descriptor Class Descriptor Name Description
Constitutional Molecular Weight (MW) The sum of the atomic weights of all atoms in the molecule.
Heavy Atom Count The number of non-hydrogen atoms.
Physicochemical LogP (Octanol-Water Partition Coefficient) A measure of the molecule's lipophilicity.
Topological Polar Surface Area (TPSA) The surface sum over all polar atoms, a predictor of drug transport.
Hydrogen Bond Donors The number of N-H and O-H bonds.
Hydrogen Bond Acceptors The number of N and O atoms.
Rotatable Bond Count The number of bonds that allow free rotation.
Electronic Dipole Moment A measure of the molecule's overall polarity.

Coordination Chemistry of Gluconic Acid Phenylhydrazide

Gluconic Acid as a Polyhydroxy Carboxylic Acid Ligand: Precedent for Chelation

Gluconic acid, a polyhydroxycarboxylic acid derived from the oxidation of glucose, is recognized for its exceptional chelating capabilities, particularly in alkaline environments. jungbunzlauer.comchemicalland21.compubcompare.ai Its structure, featuring a six-carbon backbone with a terminal carboxylic acid group and five hydroxyl groups, provides multiple donor sites for coordination with metal ions. chemicalland21.comwikipedia.org This inherent structural advantage allows gluconic acid and its conjugate base, the gluconate anion, to form stable, water-soluble complexes with a wide range of metal cations, including di- and trivalent metal ions like Ca²⁺, Fe³⁺, Cu²⁺, and Al³⁺. jungbunzlauer.comwikipedia.org The chelating power of gluconate in alkaline solutions is considered superior to that of many other common chelating agents. jungbunzlauer.com This property is harnessed in various applications where the sequestration of metal ions is necessary to prevent their interference in chemical processes. jungbunzlauer.comchemicalland21.com

The formation of a chelate involves the ligand binding to a central metal ion through multiple donor atoms, creating one or more ring structures. chemicalland21.com The stability of the resulting metal complex is generally enhanced with an increasing number of chelate rings formed. chemicalland21.com In the case of gluconic acid, both the carboxyl group and the multiple hydroxyl groups can participate in binding, making it a highly effective chelating agent. jungbunzlauer.com

Chelation Modes of Aldonic Acids with Metal Ions

Aldonic acids, the family of sugar acids to which gluconic acid belongs, are characterized by a carboxylic acid group at the C-1 position. chemicalland21.comnumberanalytics.com Their ability to form complexes with metal ions is a key aspect of their chemistry. numberanalytics.comoup.com The primary coordination sites are the carboxylate group and the numerous hydroxyl groups along the carbon chain. uni-muenchen.de

The most common chelation mode for aldonic acids involves the formation of a five-membered chelate ring through the coordination of the carboxylate oxygen and the deprotonated oxygen of the α-hydroxyl group (at the C-2 position). uni-muenchen.de However, other hydroxyl groups can also participate in coordination, leading to various possible structures. For instance, studies on copper(II) complexes with various D-aldonic acids have shown the formation of 1:1, 2:2, and 1:2 metal-to-ligand complexes, indicating diverse and sometimes polynuclear chelation modes. cdnsciencepub.com The specific coordination is influenced by factors such as the metal ion's size and Lewis acidity. uni-muenchen.de For example, a strong Lewis acid like Me₂Sn²⁺ can induce deprotonation of the α-hydroxyl function even at a pH of 5.5. uni-muenchen.de In some cases, coordination polymers can form, where the ligand bridges multiple metal centers, as seen in manganese(II) D-gluconate where the terminal alcoholic hydroxyl function is involved in binding. uni-muenchen.de

pH Dependence of Metal-Ligand Complexation for Gluconates

The complexation of metal ions by gluconate is highly dependent on the pH of the solution. myttex.netresearchgate.netresearchgate.net In acidic to neutral conditions (pH < 6), complexation primarily occurs through the carboxylate group, and the interaction is relatively weak. nih.govresearchgate.netresearchgate.net Studies on neodymium(III) have shown the formation of NdGluc²⁺, NdGluc₂⁺, and NdGluc₃⁰ species in the acidic pH range. researchgate.net

The remarkable chelating strength of gluconate becomes evident in alkaline to hyperalkaline conditions. myttex.netresearchgate.net As the pH increases, the hydroxyl groups along the gluconate backbone undergo deprotonation. myttex.netresearchgate.net This metal-promoted deprotonation creates negatively charged alkoxide donors, which are much stronger coordinating agents than the neutral hydroxyl groups. researchgate.netresearchgate.net This leads to the formation of highly stable, multi-dentate chelate complexes. researchgate.net For example, with Pr(III), it was found that in four of the six complex species formed between pH 2 and 11.5, the gluconic acid binds via deprotonated hydroxyl groups in addition to the carboxylate. researchgate.net Similarly, studies with Nd(III) indicated that above pH 6, stronger metal-ligand interactions lead to the formation of complexes involving the deprotonated C2–OH and possibly the C3–OH groups. researchgate.net This pH-driven enhancement of binding affinity makes gluconate an exceptionally powerful sequestering agent in alkaline solutions. myttex.net

Stability Constants (log β) for Metal-Gluconate Complexes at Different pH
Metal IonStoichiometry (Metal:Gluconate)pHlog βReference
Fe³⁺1:113.338 researchgate.net
Eu³⁺1:113.324 researchgate.net
Ho³⁺2:113.349.8 researchgate.net
Ce³⁺2:113.343.9 researchgate.net
U(VI)1:173.8 researchgate.net
Co²⁺1:171.8 researchgate.net
Cd²⁺1:113.313.3 researchgate.net

Potential for Gluconic Acid Phenylhydrazide as a Multi-Dentate Ligand in Metal Complexes

Gluconic acid phenylhydrazide possesses a molecular structure rich in potential donor atoms, positioning it as a versatile multi-dentate ligand. A multi-dentate ligand can bind to a metal ion through more than one donor site, a phenomenon that often leads to enhanced complex stability known as the chelate effect. academie-sciences.fr The structure of gluconic acid phenylhydrazide combines the polyhydroxy-carboxylate framework of gluconic acid with the phenylhydrazide moiety.

This combination offers several potential coordination sites:

The five hydroxyl (-OH) groups along the carbon chain.

The carbonyl oxygen (C=O) of the hydrazide group.

The two nitrogen atoms of the hydrazide linkage (-NH-NH-).

The gluconate portion is known to coordinate via its carboxylate and deprotonated hydroxyl groups, especially at elevated pH. researchgate.netresearchgate.net The phenylhydrazide group introduces additional coordination possibilities. Hydrazides [R-C(=O)-NH-NH₂] and their derivatives are known to form stable complexes with various metal ions. frontiersin.org Coordination can occur through the carbonyl oxygen and the terminal nitrogen atom, forming a stable five-membered chelate ring. frontiersin.orgderpharmachemica.com Phenylhydrazine (B124118) itself is also known to form stable complexes with metals. cymitquimica.com Therefore, gluconic acid phenylhydrazide can be expected to act as a hypodentate ligand, binding with fewer than its maximum possible donor atoms, or as a polydentate ligand, potentially bridging multiple metal centers. academie-sciences.fr The combination of the "hard" oxygen donors from the gluconate part and the "softer" nitrogen donors from the hydrazide part allows for versatile coordination behavior with a wide range of metal ions.

Spectroscopic and Structural Characterization of Gluconic Acid Phenylhydrazide Metal Complexes

The formation and structure of metal complexes with gluconic acid phenylhydrazide can be elucidated using various spectroscopic and structural techniques. While specific data for this exact compound's complexes are not widely published, the characterization methods can be inferred from studies on related metal-hydrazide and metal-gluconate complexes. researchgate.netderpharmachemica.comias.ac.in

Infrared (IR) Spectroscopy: FT-IR spectroscopy is a powerful tool for identifying the ligand's binding modes. derpharmachemica.com Upon complexation, characteristic shifts in the vibrational frequencies of the donor groups are expected. A significant shift (typically a decrease) in the C=O stretching frequency of the hydrazide group would indicate coordination through the carbonyl oxygen. frontiersin.org Changes in the broad O-H stretching band (around 3300 cm⁻¹) and the N-H stretching and bending vibrations would also provide evidence of the involvement of these groups in metal binding. vulcanchem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the solution structure of the complexes. researchgate.netfrontiersin.org The formation of a metal complex would lead to changes in the chemical shifts of the protons and carbons near the coordination sites. researchgate.net For example, the signals of the C-H protons adjacent to the hydroxyl groups and the N-H proton of the hydrazide would likely shift upon coordination. Complicated exchange processes between the free ligand and the bound ligand molecules can also be observed. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: Electronic absorption spectroscopy is used to study the d-d electronic transitions in transition metal complexes and charge-transfer bands. ias.ac.in The formation of a complex between gluconic acid phenylhydrazide and a transition metal ion would likely result in the appearance of new absorption bands or shifts in existing bands, providing information about the coordination geometry around the metal center. derpharmachemica.com For example, phenylhydrazine's reaction with Cu(II) forms a colored complex that can be measured spectrophotometrically. who.int

Expected Spectroscopic Features for Gluconic Acid Phenylhydrazide Metal Complexes
TechniqueFunctional GroupExpected Observation upon ComplexationReference
FT-IRC=O (Hydrazide)Shift in stretching frequency (typically to lower wavenumber) frontiersin.org
FT-IRO-H (Alcohol)Broadening or shift in stretching frequency vulcanchem.com
FT-IRN-H (Hydrazide)Shift in stretching and bending frequencies vulcanchem.com
¹H & ¹³C NMRProtons/Carbons near donor atomsSignificant changes in chemical shifts and/or line broadening researchgate.net
UV-VisMetal d-orbitals / Ligand-Metal Charge TransferAppearance of new absorption bands (d-d transitions, LMCT) ias.ac.in

Future Research Directions and Unexplored Avenues for Gluconic Acid Phenylhydrazide

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The conventional synthesis of gluconic acid, phenylhydrazide involves the condensation of gluconic acid with phenylhydrazine (B124118). vulcanchem.com This process, while established, presents opportunities for significant improvement, particularly in terms of efficiency, scalability, and environmental impact. Future research will likely focus on several key areas:

Photoelectrochemical Synthesis: A highly innovative and sustainable approach involves the use of dye-sensitized photoelectrochemical cells (DSPECs) for the selective oxidation of glucose to gluconic acid. rsc.org Recent studies have demonstrated that a DSPEC system using a metal-free organic dye as a photosensitizer can achieve 100% selectivity and faradaic efficiency for this conversion under ambient conditions. rsc.org Adapting this green, energy-efficient technology for the direct synthesis or precursor generation for this compound could represent a major leap forward, minimizing the harsh chemicals and byproducts associated with traditional chemical synthesis. rsc.org

Green Chemistry Approaches: The use of gluconic acid aqueous solution (GAAS) itself as a biocompatible and reusable catalytic solvent system has been shown to be effective for other multicomponent organic reactions. researchgate.netamazonaws.com This highlights a future direction where the principles of green chemistry are applied more directly to the synthesis of its derivatives. Research into one-pot syntheses in aqueous media, potentially catalyzed by the acidic nature of gluconic acid itself, could lead to protocols with reduced solvent waste, shorter reaction times, and excellent product yields. amazonaws.com

Table 1: Comparison of Current and Future Synthetic Strategies

Parameter Conventional Chemical Synthesis Enzymatic Synthesis (Current) Future Directions (Novel Routes)
Precursor Gluconic Acid, Phenylhydrazine Glucose, Phenylhydrazine Glucose, Phenylhydrazine, Agro-industrial wastes
Catalyst/Method Acidic Media Glucose Oxidase (GOX) Immobilized GOX, DSPECs, Genetically Modified Microbes
Selectivity Moderate (byproduct formation) High Very High (e.g., 100% with DSPECs) rsc.org
Efficiency Scalability issues, potential for waste Costly enzyme purification Enhanced reusability, lower energy costs, use of cheaper substrates vulcanchem.comnih.gov
Environmental Impact Use of toxic reagents and solvents Greener, but purification is energy-intensive Highly sustainable, minimal waste, ambient conditions rsc.org

Application of Machine Learning and Artificial Intelligence in Predicting Molecular Properties and Reaction Outcomes

The integration of artificial intelligence (AI) and machine learning (ML) into chemical research offers a powerful toolkit for accelerating discovery and deepening understanding. soton.ac.uk For this compound, these computational approaches can provide predictive insights that would be time-consuming and resource-intensive to determine experimentally.

Predicting Spectroscopic and Fragmentation Patterns: The manual interpretation of mass spectrometry (MS) fragmentation spectra is a complex task requiring significant expertise. nih.gov Advanced computational tools that combine quantum chemistry with machine learning are being developed to automate this process. One such program, ChemFrag, has been successfully used to predict the fragmentation pathways of various organic compounds, including gluconic phenylhydrazide. nih.gov By using semi-empirical quantum methods, these tools can generate chemically plausible fragment ions, aiding in structural elucidation and identification in complex mixtures. nih.gov Future work could involve training more sophisticated ML models on larger datasets of sugar hydrazides to predict their MS/MS spectra with even greater accuracy.

Forecasting Molecular Properties and Bioactivity: Large Language Models (LLMs) and other neural networks are being trained on vast databases of chemical structures and biological data. soton.ac.uk This allows them to predict relationships between a molecule's structure and its physical, chemical, and biological properties. For this compound, AI models could be developed to predict properties such as solubility, binding affinity to specific enzymes, or potential as a metal-chelating agent. This in silico screening can guide experimental work by prioritizing compounds with the highest likelihood of desired characteristics.

Optimizing Reaction Conditions: Machine learning algorithms can analyze data from chemical reactions to identify optimal conditions. By inputting variables such as temperature, pH, catalyst, and reactant concentrations from previous experiments, an ML model can predict the conditions that will maximize the yield and purity of this compound. This approach can significantly reduce the number of experiments needed for process optimization, saving time and resources.

Table 2: AI/ML Applications in this compound Research

Application Area Machine Learning Tool/Technique Predicted Outcome/Property Potential Impact
Structure Elucidation Quantum Chemistry/ML Hybrids (e.g., ChemFrag) nih.gov Mass Spectrometry Fragmentation Pathways Faster and more accurate identification of the compound and related metabolites.
Property Prediction Neural Networks, Large Language Models soton.ac.uk Solubility, Enzyme Inhibition, Chelation Strength Prioritization of research efforts and rational design of new derivatives.
Synthesis Optimization Regression Models, Bayesian Optimization Reaction Yield, Purity Accelerated development of more efficient and selective synthetic routes.

Exploration of Supramolecular Assembly and Applications in Materials Science

Supramolecular chemistry focuses on the non-covalent interactions that govern the self-assembly of molecules into larger, ordered structures. The molecular architecture of this compound—featuring a flexible carbon chain with multiple hydroxyl groups capable of hydrogen bonding, and a phenylhydrazide moiety—makes it an intriguing candidate for the design of novel functional materials. vulcanchem.com

Future research can draw inspiration from studies on analogous molecules. For instance, low molecular weight gelators (LMWGs) based on hydrazide structures have been shown to form extensive, self-assembled fibrillar networks, resulting in the formation of supramolecular gels. acs.org The assembly of these structures can be precisely controlled by external triggers such as pH changes or the introduction of specific ions. acs.org

Triggered Self-Assembly: The hydrolysis of glucono-δ-lactone to gluconic acid provides a mechanism for a slow, spatially-controlled release of protons, which can trigger the assembly of pH-sensitive molecules into a gel. acs.org The phenylhydrazide group and the numerous hydroxyls on the gluconyl chain of this compound offer multiple sites for hydrogen bonding, suggesting it could be designed to self-assemble under specific pH or ionic conditions.

Metal-Coordination Polymers and Materials: this compound is known to be a polydentate ligand that forms stable complexes with various metal ions, including Cu²⁺ and Fe³⁺. vulcanchem.com This chelating ability could be exploited to create coordination polymers or metal-organic frameworks (MOFs). By linking metal centers with the organic ligand, it may be possible to construct materials with tailored porosity, catalytic activity, or sensing capabilities. The formation of long bundles of fibrils through calcium ion bridges has been observed in similar systems, indicating a pathway to hierarchical materials. acs.org

Patterned and Functional Gels: The diffusion of triggers, such as acids or metal ions, can be used to create spatially patterned supramolecular gels. acs.org This opens up the possibility of using this compound as a building block for "smart" materials that respond to chemical gradients, with potential applications in areas like controlled release, tissue engineering scaffolds, or sensors.

Advanced Mechanistic Investigations using Real-Time Spectroscopic and Computational Techniques

Real-Time Spectroscopic Monitoring: Techniques like Nuclear Magnetic Resonance (NMR) and Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to monitor reactions in real time. osti.gov For example, these methods have been applied to study the kinetics of the acid-catalyzed lactonization of gluconic acid, its precursor. osti.gov A similar approach could be used to investigate the condensation with phenylhydrazine, allowing for the identification of transient intermediates and the determination of rate constants for each step of the reaction. This data is invaluable for optimizing reaction conditions to maximize the formation of the desired product and minimize byproducts.

Computational Mechanistic Studies: Quantum chemical calculations, such as those used in the ChemFrag program, can model reaction pathways and transition states. nih.gov These computational methods can be applied to the synthesis of this compound to explore different potential mechanisms. For instance, modeling could help elucidate the precise role of the acid catalyst in the condensation reaction or predict the most likely sites for side reactions.

Investigating Bioactivation Pathways: The metabolism of phenylhydrazine is known to involve oxidative reactions that can generate reactive intermediates like phenyldiazine and phenyl radicals. researchgate.net An important area of future research would be to use advanced spectroscopic and computational techniques to investigate whether similar reactive species are formed during the synthesis of this compound or during its potential metabolism. This would provide crucial insights into the compound's stability and reactivity profile.

Q & A

Basic: What is the standard procedure for synthesizing gluconic acid phenylhydrazide?

Answer: The synthesis typically involves reacting gluconic acid (or its calcium salt) with phenylhydrazine under controlled conditions. A common method includes:

  • Dissolving 0.5 g of gluconic acid in 5 mL of warm water.
  • Adding 1 mL of freshly distilled phenylhydrazine and heating on a steam bath for 30 minutes.
  • Cooling the solution, inducing crystallization by scratching the test tube, and recrystallizing the product from hot water. The resulting phenylhydrazide melts between 195°C and 200°C .
  • Alternative protocols use ethyl acetate for extraction and ice-cooling to isolate the compound, achieving ~70% recovery in cider analysis .

Basic: How is gluconic acid phenylhydrazide utilized in chemical identification?

Answer: Historically, the melting point (195–200°C) of the phenylhydrazide derivative was a key identifier for gluconic acid in pharmacopeial tests. However, modern revisions (e.g., USP 39) propose replacing this with infrared (IR) spectroscopy due to variability in crystallization efficiency and melting point reproducibility. IR provides a more reliable spectral fingerprint for validation .

Advanced: How can researchers address interference from dextrose during gluconic acid detection in complex matrices?

Answer: Dextrose forms phenylosazone derivatives that co-precipitate with gluconic acid phenylhydrazide. To mitigate this:

  • Exploit differences in solubility: Gluconic acid phenylhydrazide is more soluble in hot water than dextrose phenylosazone.
  • Perform sequential recrystallization in hot water to isolate the phenylhydrazide, though this is qualitative and may require complementary methods like HPLC for quantification .

Advanced: What are optimized reaction conditions for synthesizing gluconic acid derivatives?

Answer: Reaction optimization depends on the derivative type. For example:

  • Cyclocondensation reactions (e.g., with 2-formylbenzoic acid) achieve 90% yield using 10 mol% sodium dodecyl sulfate (SDS) in water at 120°C for 10 hours .
  • Microwave-assisted synthesis reduces reaction times significantly: gluconic acid phenylhydrazide forms in minutes with yields comparable to conventional methods .

Advanced: How does microwave-assisted organic synthesis (MAOS) improve gluconic acid phenylhydrazide production?

Answer: MAOS enhances reaction efficiency by:

  • Accelerating oxidation of D-glucose to gluconic acid using bromine water under microwave irradiation.
  • Reducing synthesis time for phenylhydrazide derivatives from hours to minutes while maintaining yield .

Data Contradiction: Why are there discrepancies in reported melting points for gluconic acid phenylhydrazide?

Answer: Melting points vary due to stereochemical and purity factors:

  • Active gluconic acid phenylhydrazide melts at 200°C, while the inactive form (derived from racemic gluconic acid) melts at 188°C .
  • Impurities from incomplete crystallization or matrix interference (e.g., tannins in fruit juices) can depress melting points .

Advanced: How do hydrazide and phenylhydrazide complexes compare in catalytic applications?

Answer: In Suzuki coupling reactions, palladium complexes of gluconic acid hydrazides show higher catalytic activity than phenylhydrazide analogs. For example:

  • Hydrazide complexes achieve 82–89% yields in 4–10 hours.
  • Phenylhydrazide complexes exhibit lower activity, attributed to steric hindrance from the phenyl group .

Methodological Shift: Why did pharmacopeial standards replace melting point tests with IR for gluconic acid identification?

Answer: The USP 39 revision prioritizes IR spectroscopy due to:

  • Inherent variability in melting point determination (e.g., sample purity, heating rate).
  • IR’s ability to provide structural specificity without requiring derivative synthesis, streamlining validation workflows .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.